Introduction: The Significance of Chirality in (R)-2-Aminodecanoic Acid
Introduction: The Significance of Chirality in (R)-2-Aminodecanoic Acid
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-2-Aminodecanoic Acid
(R)-2-Aminodecanoic acid is a non-proteinogenic α-amino acid distinguished by a ten-carbon aliphatic side chain.[1] Its structure, comprising a carboxylic acid, an amino group, and a long hydrophobic octyl chain attached to the α-carbon, makes it a molecule of significant interest in diverse scientific fields.[1] The defining characteristic of this molecule is its chirality, centered at the second carbon (C2). The "(R)" designation specifies a precise three-dimensional arrangement of the substituents around this chiral center, which is non-superimposable on its mirror image, (S)-2-aminodecanoic acid.[1] This stereochemical purity is paramount, as enantiomers can exhibit dramatically different biological activities, a critical consideration in pharmaceutical development and biochemical research. This guide provides a comprehensive technical overview of the stereochemistry, absolute configuration, synthesis, and analysis of (R)-2-aminodecanoic acid for researchers, scientists, and drug development professionals.
Part 1: Defining the Absolute Configuration
The absolute configuration of a chiral molecule describes the exact spatial arrangement of its atoms. For (R)-2-aminodecanoic acid, this is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the single stereocenter at the α-carbon.[1][2]
The Chiral Center and Cahn-Ingold-Prelog (CIP) Priority Rules
The α-carbon of (R)-2-aminodecanoic acid is a chiral center because it is bonded to four distinct groups:
-
An amino group (-NH₂)
-
A carboxyl group (-COOH)
-
An octyl side chain (-C₈H₁₇)
-
A hydrogen atom (-H)
The CIP rules are used to assign a priority (1 through 4) to each of these groups based on atomic number.[3][4][5]
-
Priority 1 (Highest): The amino group (-NH₂). The nitrogen atom (atomic number 7) directly attached to the chiral center has a higher atomic number than the carbon atoms of the carboxyl and octyl groups (atomic number 6).[4][6]
-
Priority 2: The carboxyl group (-COOH). Comparing the carboxyl group and the octyl group, both are attached via a carbon atom. To break the tie, we examine the atoms attached to these carbons. The carboxyl carbon is double-bonded to one oxygen and single-bonded to another, which is treated as being bonded to three oxygen atoms. The first carbon of the octyl chain is bonded to another carbon and two hydrogens. Since oxygen (atomic number 8) has a higher atomic number than carbon (6), the carboxyl group receives higher priority.[3][4]
-
Priority 3: The octyl group (-CH₂(CH₂)₆CH₃). This group has a lower priority than the carboxyl group.
-
Priority 4 (Lowest): The hydrogen atom (-H). With an atomic number of 1, hydrogen is assigned the lowest priority.[5]
To assign the R/S descriptor, the molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the viewer. The direction from the highest priority group (1) to the second (2) to the third (3) is then traced. For (R)-2-aminodecanoic acid, this direction is clockwise, hence the designation "R" for Rectus (Latin for right).[2]
Caption: Cahn-Ingold-Prelog priority assignment for (R)-2-aminodecanoic acid.
Part 2: Synthesis and Enantiomeric Purification
Obtaining enantiomerically pure (R)-2-aminodecanoic acid is essential for its application in stereospecific contexts. The two primary strategies are direct asymmetric synthesis and the resolution of a racemic mixture.[7]
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in resolution. Modern methods provide powerful routes to non-proteinogenic α-amino acids. Key approaches include:
-
Catalytic Asymmetric Alkylation: Electrophilic alkylation of glycine derivatives using chiral phase-transfer catalysts can produce a wide range of α-amino acids with high enantioselectivity.[8]
-
Photoredox-Mediated Synthesis: Innovative methods utilize photoredox catalysis for the asymmetric synthesis of unnatural α-amino acids from radical precursors like aliphatic alcohols, offering an atom-economical process.[9]
-
Homologation of Ni(II) Complexes: Chiral Ni(II) complexes of glycine Schiff bases can be alkylated to asymmetrically synthesize tailor-made α-amino acids.[10][11]
Chiral Resolution of Racemic 2-Aminodecanoic Acid
Chiral resolution is a widely practiced method for separating a 50:50 mixture of R and S enantiomers.[7] This can be achieved through chemical or enzymatic means.
2.2.1 Resolution via Diastereomeric Salt Formation This classic chemical method involves reacting the racemic amino acid with a pure chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts.[7][12] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[13] The resolving agent is then removed to yield the pure enantiomer.
2.2.2 Enzymatic Resolution Enzymatic methods offer high stereoselectivity and mild reaction conditions, making them an attractive alternative.[14][15] For (R)-2-aminodecanoic acid, a common approach is the kinetic resolution of a racemic N-acetylated precursor using an acylase enzyme.[1] The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-(R)-amino acid untouched. The resulting free L-amino acid and the N-acetylated R-amino acid can then be easily separated. Enantiomeric excesses exceeding 95% are routinely achievable with this method.[1]
Caption: Workflow for the enzymatic resolution of (R)-2-aminodecanoic acid.
Protocol: Enzymatic Resolution of (R,S)-2-Aminodecanoic Acid
-
N-Acetylation: The racemic 2-aminodecanoic acid is first protected, typically via acetylation with acetic anhydride under basic conditions, to form N-acetyl-(R,S)-2-aminodecanoic acid.
-
Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in a buffered aqueous solution (pH ~7-8). A suitable enzyme, such as Acylase I from Aspergillus oryzae, is added. The reaction is incubated at an optimal temperature (e.g., 37°C) with gentle stirring.
-
Reaction Monitoring: The progress of the hydrolysis is monitored, typically by measuring the change in pH or by periodic analysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Separation: Once the hydrolysis of the L-enantiomer is complete, the reaction mixture is acidified (e.g., with HCl to pH ~3-4). This protonates the free L-amino acid, while the N-acetyl-(R)-amino acid remains less polar. The mixture can be separated based on differences in solubility or by extraction with an organic solvent (e.g., ethyl acetate) which will preferentially dissolve the N-acetyl-(R)-amino acid.
-
Deprotection: The isolated N-acetyl-(R)-2-aminodecanoic acid is then deprotected by acid hydrolysis (e.g., refluxing with 6M HCl) to yield the final, enantiomerically pure (R)-2-aminodecanoic acid.
-
Purification: The final product is purified by recrystallization or chromatography.
Part 3: Analytical Characterization
Confirming the absolute configuration and determining the enantiomeric purity are critical quality control steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
Spectroscopy provides structural confirmation and a molecular fingerprint.
| Technique | Observed Characteristics for (R)-2-Aminodecanoic Acid |
| ¹H NMR | The α-proton signal appears as a multiplet in the 3.5-4.5 ppm range, showing coupling to both the -NH₂ group and the β-methylene protons.[1] |
| ¹³C NMR | A characteristic signal for the α-carbon appears in the 50-60 ppm range. The carboxyl carbon signal is observed further downfield (~170-180 ppm). |
| Infrared (IR) | The spectrum shows characteristic absorption bands for the primary amino group (-NH₂), the carboxyl group (-COOH), and the long aliphatic chain (C-H stretches).[1] |
Determination of Enantiomeric Purity
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Several analytical methods are used to determine the ee.
3.2.1 Chiral Chromatography This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[16] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be equipped with chiral columns for this purpose.[16] The relative area of the two enantiomer peaks in the chromatogram is used to calculate the enantiomeric excess.
Caption: General workflow for ee determination by chiral HPLC.
3.2.2 Other Advanced Methods
-
Mass Spectrometry (MS): Specialized MS techniques can determine enantiomeric excess. One method involves forming diastereomeric complexes in the gas phase (e.g., with β-cyclodextrin) and measuring their different reaction or dissociation rates.[17][18]
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral shift reagent to the NMR sample can induce different chemical shifts for the protons of the R and S enantiomers, allowing for their quantification.
Part 4: Applications in Research and Drug Development
The unique structural properties of (R)-2-aminodecanoic acid make it a valuable building block in several advanced applications.
-
Peptide Synthesis: Incorporation of this non-natural amino acid into synthetic peptides can introduce specific properties.[1] Its long, hydrophobic side chain can influence the peptide's secondary structure, stability, and interaction with biological membranes. This is particularly relevant in the design of novel antimicrobial peptides, where its hydrophobicity can enhance potency against certain bacteria.[1]
-
Material Science: The amphiphilic nature of (R)-2-aminodecanoic acid allows it to participate in self-assembly processes. This property is being explored for the development of novel biomaterials, such as self-assembling hydrogels for controlled drug delivery or scaffolds for tissue engineering.[1]
-
Pharmaceutical Development: As a chiral building block, it can be used in the asymmetric synthesis of complex drug molecules. Furthermore, its potential intrinsic biological activity, including antimicrobial properties, makes it a candidate for direct therapeutic applications or as a lead compound for new drug discovery.[1]
Conclusion
The stereochemistry of (R)-2-aminodecanoic acid is not merely a structural detail but the very foundation of its function and potential applications. A thorough understanding of its absolute configuration, underpinned by the Cahn-Ingold-Prelog rules, is essential for any researcher in the field. The ability to synthesize this compound in an enantiomerically pure form, primarily through robust enzymatic resolution or advanced asymmetric synthesis techniques, is a critical enabling step. Finally, rigorous analytical characterization using chiral chromatography and spectroscopy ensures the stereochemical integrity required for its use in the precise and demanding fields of peptide synthesis, materials science, and pharmaceutical development.
References
-
Chemical Science (RSC Publishing). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Available at: [Link]
-
PubMed. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Available at: [Link]
-
Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available at: [Link]
-
Mendeleev Communications (RSC Publishing). Asymmetric synthesis of unusual α-amino acids. Available at: [Link]
-
Fu, G. C., & Weix, D. J. (2011). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH. Available at: [Link]
-
ACS Publications. (2011). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2024). Enzymatic asymmetric synthesis of chiral amino acids. Available at: [Link]
-
RSC Publishing. (2021, November 10). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Available at: [Link]
-
NIH. (2012). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Available at: [Link]
-
ACS Publications. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry. Available at: [Link]
-
NIH. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Available at: [Link]
-
ACS Publications. (2013). Enzymatic Preparation of an R-Amino Acid Intermediate for a γ-Secretase Inhibitor. Organic Process Research & Development. Available at: [Link]
-
RSC Publishing. (2021, June 1). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available at: [Link]
-
The Amazing World of Chemistry. (2021, April 2). Cahn–Ingold–Prelog priority rules. Available at: [Link]
-
Wikipedia. Cahn–Ingold–Prelog priority rules. Available at: [Link]
-
Reddit. (2021, May 28). Designating S or R - priority different for amino acids?. r/Mcat. Available at: [Link]
-
University of Calgary. Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Available at: [Link]
-
Semantic Scholar. (2013). Enzymatic Preparation of an R-Amino Acid Intermediate for a γ-Secretase Inhibitor. Available at: [Link]
-
PubChem - NIH. 2-Aminododecanoic acid | C12H25NO2 | CID 307925. Available at: [Link]
-
Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules. Available at: [Link]
-
RSC Publishing. (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link]
-
PubChem - NIH. (S)-2-Aminodecanoic acid | C10H21NO2 | CID 12810660. Available at: [Link]
-
ResearchGate. (2006). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
PubChem. (R)-2-Aminodecanoic acid | C10H21NO2 | CID 53957281. Available at: [Link]
-
PubMed. (2003). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. Available at: [Link]
-
Angene Chemical. (R)-2-Aminodecanoic acid(CAS# 84276-16-4). Available at: [Link]
-
Macmillan Group - Princeton University. (2021, July 26). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available at: [Link]
-
Wikipedia. Absolute configuration. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
MG Science Institute. Stereochemistry. Available at: [Link]
-
University of California, Davis. Assigning Stereochemistry I. Available at: [Link]
-
YouTube. (2013, April 18). Absolute Configuration. Available at: [Link]
-
NIH. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]
-
MDPI. (2016). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available at: [Link]
-
ResearchGate. (1999). Synthesis of enantiomerically pure amino acids. Available at: [Link]
-
PubChem. 10-Aminodecanoic acid | C10H21NO2 | CID 83150. Available at: [Link]
-
YouTube. (2021, February 9). Unlock the Secrets of Chiral Resolution in Organic Compounds!. Available at: [Link]
Sources
- 1. Buy (R)-2-Aminodecanoic acid | 84276-16-4 [smolecule.com]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 18. pubs.acs.org [pubs.acs.org]
